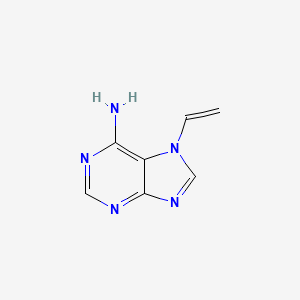

7-Vinyl-7H-purin-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7N5 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

7-ethenylpurin-6-amine |

InChI |

InChI=1S/C7H7N5/c1-2-12-4-11-7-5(12)6(8)9-3-10-7/h2-4H,1H2,(H2,8,9,10) |

InChI Key |

AJLLWLRUCCBCGW-UHFFFAOYSA-N |

Canonical SMILES |

C=CN1C=NC2=NC=NC(=C21)N |

Origin of Product |

United States |

Synthetic Methodologies and Regioselectivity in the Functionalization of 7 Vinyl 7h Purin 6 Amine

Approaches to N7-Vinyl Group Introduction in Purine (B94841) Scaffolds

The introduction of a vinyl group at the N7 position of a purine scaffold can be achieved through several synthetic routes. These methods aim to control the regioselectivity of the reaction to favor the formation of the N7 isomer over the thermodynamically more stable N9 isomer. acs.org

Direct alkylation of purines with alkyl halides is a common method for introducing substituents onto the purine ring. However, this approach often leads to a mixture of N7 and N9 regioisomers. acs.org The ratio of these isomers is influenced by several factors, including the nature of the purine substrate, the alkylating agent, the solvent, and the base used.

Controlling the regioselectivity between the N7 and N9 positions is a significant challenge in purine chemistry. While N9-alkylation is often the thermodynamically favored outcome, specific conditions can be employed to promote N7-alkylation. acs.orgnih.gov For instance, the use of specific catalysts and reaction conditions can kinetically favor the formation of the N7-substituted product. A study on the tert-alkylation of 6-substituted purines demonstrated that using N-trimethylsilylated purines with a tert-alkyl halide and a Lewis acid catalyst like SnCl₄ can lead to direct and regioselective N7-alkylation under kinetically controlled conditions. nih.gov The choice of solvent and base is also crucial, with some studies indicating that microwave irradiation can enhance regioselectivity and reduce reaction times. ub.edu

Distinguishing between the N7 and N9 isomers is typically accomplished using spectroscopic methods, such as ¹³C NMR. The chemical shift difference between the C5 and C8 carbons of the purine ring is a reliable indicator, with a larger difference observed for N7 isomers compared to N9 isomers. acs.org

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the modification of purines. nih.gov These reactions can be used to introduce a vinyl group at a specific position on the purine ring, often with high regioselectivity.

The Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid with a halide or triflate in the presence of a palladium catalyst and a base, is a widely used method for the functionalization of purine nucleosides. nih.gov For the synthesis of N-vinyl purines, a variation of this reaction can be employed where a vinyl boronic acid or its ester is coupled with a purine derivative.

The Stille coupling reaction, which pairs an organotin compound with an organic halide or triflate, is another valuable tool in this context. 6-Vinyl-substituted purines have been synthesized via the palladium(0)-catalyzed reaction of 6-(trifluoromethylsulfonyloxy) or 6-(tosyloxy)guanosine derivatives with tributyl(vinyl)stannane. thieme-connect.de While this example illustrates C6-vinylation, similar principles can be applied to achieve N-vinylation.

A stereospecific palladium-catalyzed N-vinylation of azaheterocycles, including pyrroles and indoles, with vinyl triflates has been described, suggesting the potential for similar transformations on purine substrates. nih.gov The choice of ligands, palladium source, and reaction conditions is critical for achieving high yields and stereospecificity in these coupling reactions. acs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. researchgate.netmdpi.com MCRs have been utilized in the synthesis of substituted purines, providing a streamlined pathway to diverse purine derivatives.

For instance, a one-pot, three-component reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole (B1671886) has been used to synthesize 7-substituted tetrazolo[1,5-a]pyrimidine-6-carbonitriles. mdpi.com While not directly yielding 7-vinyl-7H-purin-6-amine, this demonstrates the feasibility of using MCRs to construct substituted purine-like scaffolds. The mechanism often involves a cascade of reactions, such as Knoevenagel condensation followed by a Michael-type addition and subsequent cyclization. mdpi.com

The Mannich reaction, a type of multicomponent reaction, has also been employed in nucleoside chemistry to introduce substituents at the C8 position of the purine ring. beilstein-journals.orgbeilstein-journals.org While these examples focus on C-substitution, the principles of MCRs could potentially be adapted for the N7-vinylation of purines.

Synthesis of Precursors and Intermediates for 7-Vinyl-7H-purin-6-amine Analogs

The synthesis of analogs of 7-vinyl-7H-purin-6-amine relies on the availability of suitable precursors and intermediates. A key intermediate for many purine modifications is 6-chloropurine, which can be further derivatized. nih.gov For instance, 7-(tert-butyl)-6-chloropurine serves as a versatile intermediate for the preparation of various 6,7-disubstituted purines. acs.org

The synthesis of N7-substituted purines can also be achieved through a de novo approach, starting from appropriately substituted pyrimidine (B1678525) or imidazole (B134444) precursors. researchgate.net For example, N-(4-amino-5-pyrimidinyl)formamides can be alkylated and then cyclized to form 7-substituted purines. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and regioselectivity of the desired 7-vinyl-7H-purin-6-amine. Key parameters that are often tuned include:

Catalyst and Ligands: In palladium-catalyzed reactions, the choice of the palladium precursor and the ancillary ligands can significantly influence the reaction's efficiency and selectivity.

Solvent: The polarity and coordinating ability of the solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction outcome. ub.edu

Base: The strength and nature of the base are critical, particularly in direct alkylation methods, as it influences the deprotonation of the purine ring and the subsequent nucleophilic attack. ub.edu

Temperature and Reaction Time: These parameters are often optimized to ensure complete conversion while minimizing the formation of side products. Microwave irradiation has been shown to reduce reaction times and improve yields in some purine alkylation reactions. ub.edu

Protecting Groups: The use of protecting groups on other reactive sites of the purine ring can prevent unwanted side reactions and direct the substitution to the desired position.

A study on the direct N7-tert-alkylation of 6-substituted purines involved a systematic investigation of the catalyst type, solvent, time, and temperature to achieve high regioselectivity and yield. nih.gov

Stereochemical Considerations in Vinyl Purine Synthesis

When the vinyl group or the purine scaffold contains stereocenters, the stereochemical outcome of the synthesis becomes an important consideration. For N-vinylation reactions using vinyl triflates, the process can be stereospecific, meaning the stereochemistry of the vinyl triflate is retained in the N-vinyl product. nih.gov

In the context of purine nucleosides, where a sugar moiety is attached to the purine base, the stereochemistry of the sugar is a critical determinant of the molecule's biological activity. Synthetic methods for nucleoside analogs must therefore control the stereochemistry at the anomeric carbon and other chiral centers of the sugar.

Advanced Spectroscopic and Structural Elucidation of 7 Vinyl 7h Purin 6 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering detailed insights into the molecular framework. For a molecule like 7-Vinyl-7H-purin-6-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is employed for a complete assignment of proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry.

1D NMR Techniques (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the chemical environment of individual nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 7-Vinyl-7H-purin-6-amine is expected to exhibit distinct signals for the purine (B94841) ring protons, the vinyl group protons, and the amine protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The vinyl group protons typically appear as a characteristic set of multiplets due to geminal and vicinal couplings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. udel.edursc.org The chemical shifts of the purine ring carbons are particularly sensitive to the substitution pattern. nist.gov The signals for the vinyl carbons and the purine carbons can be readily identified based on their characteristic chemical shift ranges. rsc.org

Due to the limited availability of experimental data for 7-Vinyl-7H-purin-6-amine, predicted ¹H and ¹³C NMR data are presented below. These predictions are based on computational models that calculate the magnetic shielding of each nucleus. rsc.orggithub.ioescholarship.org

Predicted ¹H NMR Data for 7-Vinyl-7H-purin-6-amine (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 8.1 - 8.3 | s | - |

| H8 | 8.4 - 8.6 | s | - |

| H1' (vinyl) | 7.2 - 7.4 | dd | Jtrans ≈ 16, Jcis ≈ 9 |

| H2'a (vinyl, trans) | 5.8 - 6.0 | d | Jtrans ≈ 16 |

| H2'b (vinyl, cis) | 5.2 - 5.4 | d | Jcis ≈ 9 |

| NH₂ | 7.0 - 7.5 | br s | - |

Predicted ¹³C NMR Data for 7-Vinyl-7H-purin-6-amine (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 152 - 154 |

| C4 | 148 - 150 |

| C5 | 118 - 120 |

| C6 | 155 - 157 |

| C8 | 144 - 146 |

| C1' (vinyl) | 130 - 132 |

| C2' (vinyl) | 115 - 117 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments provide crucial information about the connectivity between atoms, which is essential for unambiguous structural assignment. github.iouzh.ch

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). ucl.ac.uk For 7-Vinyl-7H-purin-6-amine, COSY would show correlations between the vinyl protons (H1' with H2'a and H2'b).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. acs.org It is used to assign the carbon signals based on the already assigned proton signals. For instance, the signal for C2 would be correlated with H2, C8 with H8, and the vinyl carbons with their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). HMBC is particularly powerful for identifying quaternary carbons and for establishing the connectivity between different parts of a molecule. Key HMBC correlations for 7-Vinyl-7H-purin-6-amine would include correlations from the vinyl protons to the purine ring carbons, confirming the attachment point.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY is crucial for determining stereochemistry and for differentiating between regioisomers.

Spectroscopic Differentiation of N7/N9 Purine Regioisomers

The substitution of a vinyl group onto the purine ring can occur at either the N7 or N9 position of the imidazole (B134444) ring, leading to the formation of regioisomers. NMR spectroscopy is a key tool for distinguishing between these isomers. acs.org

Several empirical rules based on ¹H and ¹³C chemical shifts have been established for the differentiation of N7 and N9-alkylated purines. acs.org Generally, in N7-substituted purines, the H8 proton signal is shifted downfield compared to the corresponding N9-isomer. More significantly, the chemical shifts of the purine carbons, particularly C4, C5, and C8, are diagnostic. For N7-isomers, the C5 signal is typically shielded (shifted upfield) and the C4 and C8 signals are deshielded (shifted downfield) relative to the N9-isomer. acs.org

HMBC experiments can provide definitive evidence. In the N7-isomer, a three-bond correlation is expected between the vinyl protons (H1') and the C5 and C8 carbons of the purine ring. In contrast, for an N9-isomer, correlations would be observed between the substituent protons and the C4 and C8 carbons.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of a compound with high accuracy. lmdb.ca This allows for the calculation of the elemental formula, which is a critical piece of information for confirming the identity of a newly synthesized compound. For 7-Vinyl-7H-purin-6-amine (C₇H₇N₅), the expected exact mass can be calculated and compared with the experimentally determined value.

Predicted HRMS Data for 7-Vinyl-7H-purin-6-amine

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 162.0774 |

| [M+Na]⁺ | 184.0593 |

| [M-H]⁻ | 160.0618 |

Tandem Mass Spectrometry (MS-MS) for Structural Information

Tandem mass spectrometry (MS-MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. wikipedia.org The fragmentation pattern provides valuable information about the structure of the molecule. libretexts.orgyoutube.com For 7-Vinyl-7H-purin-6-amine, MS-MS analysis would likely involve the fragmentation of the protonated molecule [M+H]⁺.

Characteristic fragmentation pathways for purine derivatives often involve the loss of the substituent and cleavage of the purine ring. For 7-Vinyl-7H-purin-6-amine, key fragmentation events could include:

Loss of the vinyl group (-CH=CH₂)

Cleavage of the imidazole ring

Loss of ammonia (B1221849) (-NH₃) from the amino group

By analyzing the masses of the fragment ions, the connectivity of the molecule can be confirmed, and in some cases, it can help to differentiate between isomers, as the fragmentation patterns of N7 and N9 isomers can differ.

Infrared (IR) Spectroscopy for Functional Group Identification

The primary amine (-NH2) group at the C6 position gives rise to distinct stretching and bending vibrations. Typically, primary amines show two N-H stretching bands in the region of 3500-3200 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. The N-H bending (scissoring) vibration is expected to appear around 1650-1580 cm⁻¹.

The purine ring itself presents a complex pattern of vibrations. The C=N and C=C stretching vibrations within the heterocyclic system are typically observed in the 1600-1400 cm⁻¹ region. The C-N stretching vibrations of the purine ring and the exocyclic amine group are expected in the 1350-1250 cm⁻¹ range for aromatic amines. nih.gov

The vinyl group introduces several characteristic absorptions. The =C-H stretching vibration of the vinyl group is anticipated to appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The C=C stretching of the vinyl group itself usually gives a moderate to weak absorption band around 1640 cm⁻¹. Furthermore, out-of-plane =C-H bending (wagging) vibrations are characteristic of the substitution pattern on the double bond and are expected in the 1000-800 cm⁻¹ region.

A comparative analysis with related structures, such as 9-vinyladenine, can provide further insight. For instance, the IR spectrum of adenine-coated materials has shown peaks representing C-N and C=O (from immobilization chemistry) functional moieties. researchgate.net Studies on alkylated adenine (B156593) derivatives also help in assigning the vibrations of the purine core. aip.org

The following table summarizes the expected characteristic IR absorption bands for 7-Vinyl-7H-purin-6-amine based on the analysis of its constituent functional groups and data from related molecules.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3200 |

| N-H Bend (scissoring) | 1650 - 1580 | |

| Vinyl Group (-CH=CH₂) | =C-H Stretch | 3100 - 3000 |

| C=C Stretch | ~1640 | |

| =C-H Bend (out-of-plane) | 1000 - 800 | |

| Purine Ring | C=N and C=C Stretch | 1600 - 1400 |

| C-N Stretch | 1350 - 1250 |

It is important to note that the precise positions of these bands can be influenced by the electronic effects of the vinyl group on the purine system and by intermolecular interactions, such as hydrogen bonding, in the solid state.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of molecules like 7-Vinyl-7H-purin-6-amine.

While a specific crystal structure for 7-Vinyl-7H-purin-6-amine is not publicly documented, extensive crystallographic data exists for related N7-alkylated purine derivatives. csic.esrsc.orgrsc.org This body of work allows for a well-informed prediction of the key structural features of 7-Vinyl-7H-purin-6-amine.

The alkylation at the N7 position of the purine ring is a common modification, and its structural consequences have been well-documented. csic.es In the crystal structure of N7-substituted adenines, the purine ring system is typically planar. The exocyclic amine group at C6 is also expected to be coplanar with the purine ring, facilitating electron delocalization.

The table below presents anticipated bond lengths and angles for 7-Vinyl-7H-purin-6-amine, based on data from closely related N7-alkylated purine structures found in the literature. These values provide a reasonable approximation of the molecular geometry.

| Bond/Angle | Description | Expected Value |

| N7-C (vinyl) | Bond length between purine N7 and vinyl C | ~1.48 Å |

| C=C (vinyl) | Bond length of the vinyl double bond | ~1.34 Å |

| C6-N (amine) | Bond length of the exocyclic amine | ~1.35 Å |

| C-N-C (imidazole) | Bond angles within the imidazole part of the purine | ~105-110° |

| C-C-N (pyrimidine) | Bond angles within the pyrimidine (B1678525) part of the purine | ~120-130° |

| Dihedral Angle | Torsion angle between the purine and vinyl planes | Variable, influenced by packing |

The definitive elucidation of the crystal structure of 7-Vinyl-7H-purin-6-amine would require single-crystal X-ray diffraction analysis. Such a study would confirm the predicted planarity, detail the hydrogen bonding network, and quantify the π-π stacking interactions, providing invaluable information for understanding its chemical and biological properties.

Theoretical and Computational Investigations of 7 Vinyl 7h Purin 6 Amine

Quantum Chemical Studies on Electronic Structure and Tautomerism

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure and the relative stability of its different forms. chemrxiv.org For 7-Vinyl-7H-purin-6-amine, these studies are crucial for predicting its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) has become a standard method for quantum chemical calculations in both research and teaching environments due to its balance of accuracy and computational cost. chemrxiv.org DFT calculations are employed to determine the electronic structure of molecules, providing information about molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). heteroletters.org The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. heteroletters.org A smaller gap generally implies higher reactivity.

For 7-Vinyl-7H-purin-6-amine, the vinyl group is expected to influence the electronic distribution across the purine (B94841) core. DFT calculations can quantify this effect by mapping electron density and calculating various reactivity indices. These indices, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide a quantitative measure of the molecule's tendency to accept or donate electrons. Such calculations are vital for predicting how the molecule will behave in chemical reactions. Time-dependent DFT (TD-DFT) can also be used to predict spectroscopic properties like UV-vis absorption and fluorescence maxima, as demonstrated in studies of structurally related vinylpurines. acs.org

Table 1: Illustrative DFT-Calculated Electronic Properties of 7-Vinyl-7H-purin-6-amine

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity and stability heteroletters.org |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.35 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 3.15 | Global electrophilic nature of the molecule |

Note: The values in this table are illustrative and representative of what might be expected for a molecule of this class based on computational studies of similar purine derivatives. heteroletters.org

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of experimental data. nih.gov These methods are particularly useful for obtaining accurate energetic profiles and analyzing the various possible conformations (conformers) of a molecule. nih.gov For 7-Vinyl-7H-purin-6-amine, two main structural considerations are its tautomeric equilibrium and the rotational orientation of the vinyl group.

Purines can exist in different tautomeric forms, with the proton residing on different nitrogen atoms of the purine ring. While the 9H tautomer of adenine (B156593) is predominant, the synthesis of a 7-vinyl derivative fixes the vinyl group at the N7 position. However, proton transfer can still lead to different tautomers, and their relative stabilities are crucial for understanding the molecule's behavior. ecust.edu.cn Ab initio calculations can determine the relative energies of these tautomers, revealing the most stable forms under different conditions. kuleuven.be

Furthermore, the vinyl group can rotate around the C-N bond, leading to different conformers. An ab initio conformational analysis can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) orientations of the vinyl group relative to the purine ring. rsc.org This information is vital as the conformation can significantly impact how the molecule fits into a binding site of a protein or enzyme. nih.gov

Table 2: Hypothetical Relative Energies of 7-Vinyl-7H-purin-6-amine Conformers from Ab Initio Calculations

| Conformer | Dihedral Angle (C8-N7-Cα=Cβ) | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |

| 1 (Planar) | 0° | 1.5 | 8% |

| 2 (Perpendicular) | 90° | 3.0 | 1% |

| 3 (Global Minimum) | ~30° | 0.0 | 75% |

| 4 (Local Minimum) | ~150° | 0.8 | 16% |

Note: This table presents a hypothetical energy profile to illustrate the type of data obtained from ab initio conformer analysis. The values are based on general principles of steric and electronic interactions in similar systems.

Mechanistic Studies of Synthetic Transformations Using Computational Models

Computational models are invaluable for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. uni-muenchen.de

Understanding the mechanism of a chemical reaction involves identifying the intermediates and, most importantly, the transition states that connect them. DFT calculations are frequently used to map out the entire reaction pathway, calculating the energies of reactants, products, intermediates, and transition states. rsc.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For 7-Vinyl-7H-purin-6-amine, computational studies can illuminate the mechanism of its synthesis, for instance, via the N-vinylation of adenine or subsequent reactions involving the vinyl moiety. Studies on related systems, such as the palladium-catalyzed arylation of 8-vinyl adenosine (B11128), demonstrate how different catalyst-ligand combinations can selectively direct the reaction to either the exocyclic amine (N6) or the vinyl group (C-vinyl). chemrxiv.org Computational analysis of the transition states for these competing pathways can explain the observed selectivity and guide the choice of reaction conditions to favor the desired product.

Table 3: Illustrative Calculated Activation Energies for a Postulated Reaction Step

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) |

| Heck-type Reaction | Arylation at the β-carbon of the vinyl group | 22.5 |

| N6-Arylation | Arylation at the exocyclic amino group | 25.0 |

Note: The data is illustrative, based on the principle that computational chemistry can be used to compare activation barriers for competing reaction pathways, as seen in related purine chemistry. chemrxiv.org

Many purine analogs function by interacting with enzymes. Studying these interactions computationally presents a challenge due to the large size of biological systems. The Quantum Mechanics/Molecular Mechanics (QM/MM) method addresses this by treating the chemically active region (e.g., the substrate and key active site residues) with a high-level quantum mechanics method, while the rest of the protein and solvent are described using a more computationally efficient molecular mechanics force field. nih.gov

This hybrid approach allows for the simulation of enzymatic reactions, providing insights into catalytic mechanisms. For a molecule like 7-Vinyl-7H-purin-6-amine, QM/MM simulations could be used to model its interaction with a target enzyme, such as a kinase or polymerase. These simulations can reveal how the enzyme stabilizes the transition state of a reaction involving the substrate, or how the vinylpurine acts as an inhibitor by binding tightly to the active site.

Molecular Modeling and Docking Studies for Predicting Biomolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net It is a cornerstone of structure-based drug design. mdpi.com

For 7-Vinyl-7H-purin-6-amine, docking studies can be used to generate hypotheses about its potential biological targets. By docking the molecule into the binding sites of various enzymes known to interact with purines (e.g., kinases, polymerases, or phosphodiesterases), researchers can identify potential targets for which the molecule shows a high binding affinity. The docking score, an estimate of the binding free energy, and the predicted binding pose provide valuable information about the strength and nature of the interaction. For example, studies have shown that poly(9-vinyladenine) can inhibit DNA polymerase activity by pairing with the DNA template, suggesting that monomeric vinyladenine derivatives could also interact with polymerase active sites. oup.comacs.org

The predicted binding mode reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, which stabilize the ligand-receptor complex. researchgate.net This information can guide the design of new analogs with improved potency and selectivity.

Table 4: Illustrative Molecular Docking Results for 7-Vinyl-7H-purin-6-amine with a Hypothetical Kinase Target

| Parameter | Result |

| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) (Hypothetical) |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Key Interactions | |

| Hydrogen Bond | Amine (N6) with backbone CO of Glu81 |

| Hydrogen Bond | Purine N1 with backbone NH of Leu83 |

| π-π Stacking | Purine ring with Phe80 |

| Hydrophobic Interaction | Vinyl group with Val18, Ala31, Val64 |

Note: This table provides a hypothetical example of docking results to illustrate the insights gained from such studies. The interactions are based on common binding modes of adenine-like inhibitors in kinase active sites.

In Silico Structure-Activity Relationship (SAR) and Pharmacophore Modeling for Purine Analogs

The exploration of purine analogs through computational methods provides significant insights into their potential biological activities. In silico Structure-Activity Relationship (SAR) studies and pharmacophore modeling are pivotal in understanding how structural modifications influence the interactions of these compounds with biological targets. These theoretical approaches help in rationalizing the design of novel and more potent derivatives.

Structure-Activity Relationship (SAR) Insights:

SAR studies for purine analogs have revealed that substitutions at various positions on the purine scaffold are critical for their biological activity. For instance, modifications at the C6, N7, and C8 positions can significantly alter the compound's efficacy and selectivity.

Research on nucleoside analogs as inhibitors of enzymes like adenosine kinase has shown that the 7-position of the purine ring can accommodate exocyclic groups as large as a carboxamido moiety. nih.gov However, compounds with modifications at the 7-position often tend to be better inhibitors than substrates. nih.gov This suggests that the vinyl group in 7-Vinyl-7H-purin-6-amine could play a crucial role in its inhibitory potential.

Further SAR investigations on 7-deazapurine nucleoside analogues have highlighted the importance of the substituent at the C7 position. ugent.be While halogens and small, linear carbon-based substituents are tolerated, bulky groups can lead to a loss of activity. ugent.be Specifically, the complete saturation or elongation of a 7-vinyl substituent resulted in a loss of in vitro activity, indicating that a small, unsaturated group is optimal, likely for steric reasons. ugent.be This underscores the potential significance of the vinyl group's size and unsaturation in 7-Vinyl-7H-purin-6-amine for its biological function.

Modifications at other positions also play a role. The N1 nitrogen is often essential for activity. ugent.be The 6-amino group, as present in 7-Vinyl-7H-purin-6-amine, is a key feature in many biologically active purine analogs, often involved in crucial hydrogen bonding interactions with target proteins. pnas.org Studies on immucillin analogues, which are transition state inhibitors of purine nucleoside phosphorylase, demonstrated that modifications at the 6-, 7-, or 8-positions generally led to poorer inhibitors, reflecting the highly optimized nature of the parent compounds' interactions. acs.org

A study on pyrido[1,2-e]purine derivatives showed that the C8-position is more favorable for substitutions with aromatic rings compared to the C7-position, leading to increased inhibitory activities. mdpi.com This suggests that the electronic and steric properties of substituents at both the 7- and 8-positions are finely tuned for optimal target engagement.

Pharmacophore Modeling:

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. longdom.orgmdpi.comnih.gov For purine analogs, pharmacophore models typically consist of a combination of hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic centers, and aromatic rings. longdom.orgheteroletters.org

A typical pharmacophore model for a purine analog inhibitor might include:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the purine ring system are common HBA features.

Hydrogen Bond Donors (HBD): The exocyclic 6-amino group is a critical HBD feature, capable of forming key interactions with amino acid residues in a target's active site. heteroletters.org

Hydrophobic/Aromatic Features: The purine ring itself provides a significant hydrophobic and aromatic character. The vinyl group at the N7 position in 7-Vinyl-7H-purin-6-amine would contribute to the hydrophobic character of that region of the molecule.

Pharmacophore models generated from known active compounds can be used as 3D queries to screen virtual compound libraries to identify new potential inhibitors. longdom.orgmdpi.com For instance, a pharmacophore model for cyclin-dependent kinase 2 (CDK2) inhibitors based on a purine-like scaffold included two hydrogen bond acceptor centers and one hydrophobic center. longdom.org The distances between these features are critical for proper binding.

Biological Activities and Mechanistic Insights of 7 Vinyl 7h Purin 6 Amine Analogs

Modulation of Kinase Activity by N7-Vinyl Purine (B94841) Derivatives (e.g., Multi-Kinase Inhibition, PI3K Modulation)

N7-substituted purine derivatives have been identified as significant modulators of various protein kinases, enzymes that play a crucial role in cellular signaling. Their ability to inhibit kinase activity is a key area of research for developing new therapeutic agents.

One of the most critical signaling pathways often dysregulated in diseases like cancer is the PI3K/AKT/mTOR pathway. nih.gov Analogs of 7-Vinyl-7H-purin-6-amine have demonstrated the ability to modulate this pathway. For instance, methyl vinyl ketone (MVK), which shares the reactive vinyl group, has been shown to suppress PI3K–Akt signaling. nih.gov It achieves this by covalently binding to specific cysteine residues (Cys146 and Cys656) on the p85 regulatory subunit of PI3K, which in turn inhibits the interaction between PI3K and receptor tyrosine kinases (RTKs). nih.gov This disruption prevents the kinase cascade that would normally lead to the activation of Akt and its downstream targets. nih.gov The development of isoform-specific PI3K inhibitors is a significant goal, as the four class I PI3K isoforms (α, β, δ, γ) have high similarity in their ATP-binding pockets, making selective inhibition challenging. nih.gov

Beyond PI3K, other purine analogs exhibit multi-kinase inhibitory effects. A series of 2,7,9-trisubstituted purin-8-ones were found to inhibit FMS-like tyrosine kinase 3 (FLT3-ITD), a kinase often mutated in acute myeloid leukemia. biorxiv.org These compounds also showed potent inhibition of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK4. biorxiv.org The introduction of a methyl group at the N7 position of the purine ring was found to be important for the inhibitory activity of these compounds. biorxiv.org Similarly, the pyrazolopyridazine GW779439X, a purine analog, was identified as an inhibitor of the serine/threonine kinase Stk1 in Staphylococcus aureus, sensitizing the bacteria to β-lactam antibiotics. nih.gov

Table 1: Kinase Inhibition by Purine Analogs

| Compound/Series | Target Kinase(s) | Observed Effect | Reference |

| Methyl vinyl ketone (MVK) | PI3K | Suppresses PI3K-Akt signaling by covalent modification of the p85 subunit. | nih.gov |

| 2,7,9-trisubstituted purin-8-ones | FLT3-ITD, CDK2, CDK4 | Potent inhibition with IC50 values in the nanomolar range. | biorxiv.org |

| GW779439X (Pyrazolopyridazine) | Stk1 (S. aureus) | Inhibits kinase activity, increasing bacterial sensitivity to β-lactams. | nih.gov |

Antiviral Properties and Investigation of Replication Inhibition Mechanisms

N7-alkylated purines and their analogs are a class of compounds with notable antiviral activity against a range of viruses. acs.org Research into their mechanisms reveals that they often target critical components of the viral replication cycle.

A series of 6-methyl-7-substituted-7-deaza purine nucleoside analogs demonstrated potent activity against influenza A virus strains H1N1 and H3N2. nih.gov Two compounds from this series, 5x and 5z, were particularly effective, with IC50 values in the low micromolar range. nih.gov Similarly, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which are structurally related to purines, showed selective antiviral effects against human coronaviruses 229E and OC43. mdpi.com The structure of the substituent at the 7-position was found to be critical for this antiviral efficacy. mdpi.com Other studies have identified purine nucleoside analogs like tubercidin (B1682034) and 3-deazaguanine as potent inhibitors of rhinovirus replication. nih.gov

The mechanism of action for many of these antiviral purine analogs involves the inhibition of viral polymerases, specifically RNA-dependent RNA polymerase (RdRp), which is essential for the replication of RNA viruses. nih.govtcichemicals.com Another mechanism involves the depletion of cellular nucleotide pools necessary for viral replication. For example, co-treatment with 6-methylmercaptopurine (B131649) riboside (6MMPr) and the antiviral pyrazine (B50134) analog T-1105 was found to reduce cellular purine nucleotide triphosphate synthesis, thereby inhibiting viral replication. researchgate.net This suggests that some N7-vinyl purine derivatives may act by disrupting the host cell's metabolic pathways that the virus hijacks for its own propagation. nih.gov

Table 2: Antiviral Activity of Purine Analogs

| Compound | Virus Target | IC50 | Reference |

| Compound 5x | Influenza A (H1N1) | 5.88 µM | nih.gov |

| Compound 5x | Influenza A (H3N2) | 6.95 µM | nih.gov |

| Compound 5z | Influenza A (H1N1) | 3.95 µM | nih.gov |

| Compound 5z | Influenza A (H3N2) | 3.61 µM | nih.gov |

| Compound 7a | Human Coronavirus 229E | 11 µM | mdpi.com |

| Compound 7f | Human Coronavirus 229E | 10 µM | mdpi.com |

Immunomodulatory Effects of N7-Vinyl Purine Derivatives

Beyond direct antiviral action, purine analogs can exert significant immunomodulatory effects by influencing the host's innate immune response. The inhibition of nucleotide biosynthesis pathways, a target for some purine derivatives, has been unexpectedly linked to the stimulation of innate immunity. nih.gov

Specifically, inhibitors of the pyrimidine (B1678525) biosynthesis pathway have been shown to enhance the expression of interferon-inducible antiviral genes. nih.gov This suggests that by altering the cellular nucleotide balance, these compounds can trigger a cellular state that is more resistant to viral infection. The antiviral activity of these inhibitors was found to be dependent on the IRF1 transcription factor, a key regulator of the immune response. nih.gov

Conversely, some inhibitors of purine biosynthesis, particularly those targeting the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), exhibit strong immunosuppressive properties. nih.gov These compounds deplete guanosine (B1672433) nucleotide pools, which is particularly effective against replicating cells like activated lymphocytes. nih.gov This dual-action potential—both stimulating and suppressing immune responses depending on the specific target and context—makes N7-vinyl purine derivatives a complex but promising class of molecules for conditions involving both viral pathogens and immune dysregulation. nih.gov

Interaction with Cellular Signaling Pathways and Downstream Molecular Effects

The biological activity of N7-vinyl purine analogs is often a result of their interaction with and modulation of key cellular signaling pathways. As discussed previously, the PI3K-Akt pathway is a prime target. nih.gov Suppression of this pathway by MVK, an analog, leads to significant downstream molecular effects, including the reversal of epidermal growth factor-induced negative regulation of autophagy and a reduction in glucose uptake. nih.gov

Another critical signaling hub affected by purine metabolism is the mTORC1 pathway, a central regulator of cell growth and proliferation. nih.gov Depletion of cellular purine nucleotides, which can be achieved through inhibitors that mimic purine structures, leads to a robust inhibition of mTORC1 activity. nih.gov This, in turn, can reprogram cellular metabolism, stimulating the de novo serine synthesis pathway and prompting an increase in cell migration. nih.gov

Furthermore, cellular metabolism and signaling are intricately linked, as demonstrated by the cellular response to mitochondrial dysfunction. When the electron transport chain (ETC) is inhibited, cells become more dependent on purine salvage pathways to maintain their nucleotide pools. nih.gov This metabolic remodeling involves the activation of the pentose (B10789219) phosphate (B84403) pathway to supply the necessary precursors for purine salvage. nih.gov This highlights a vulnerability where blocking the purine salvage enzyme HPRT1 can sensitize cells to ETC inhibition, a potential strategy in cancer therapy. nih.gov

Enzyme Inhibition Studies (e.g., MAO-A, MAO-B, AChE, Xanthine (B1682287) Oxidase)

Analogs of 7-Vinyl-7H-purin-6-amine and other purine derivatives have been investigated for their ability to inhibit a variety of enzymes beyond kinases.

Monoamine Oxidase (MAO-A and MAO-B): MAO enzymes are crucial for the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. nih.govcriver.com While direct studies on 7-vinyl purines are limited, structurally related heterocyclic compounds have shown potent and selective inhibition. For example, certain pyridazinobenzylpiperidine derivatives are highly selective MAO-B inhibitors, with compound S5 showing an IC50 value of 0.203 μM for MAO-B and a high selectivity index over MAO-A. nih.gov Other scaffolds, such as indole (B1671886) and coumarin (B35378) derivatives, have also been identified as effective MAO-B inhibitors. nih.govmdpi.com

Acetylcholinesterase (AChE): AChE inhibitors are used to treat Alzheimer's disease. mdpi.com Various heterocyclic compounds have been explored for this purpose. Theophylline-based hybrids, which share the core purine-like xanthine structure, have demonstrated AChE inhibitory activity. nih.gov Additionally, certain pyridine (B92270) derivatives have been synthesized that act as potent, mixed-type inhibitors of human AChE, with IC50 values in the nanomolar range. nih.gov

Xanthine Oxidase (XO): XO is the terminal enzyme in the purine degradation pathway, and its inhibition is a primary treatment for gout. nih.gov The search for XO inhibitors has historically focused on purine and pyrimidine derivatives, with allopurinol (B61711) being the most well-known example. nih.gov Uric acid, the product of the XO reaction, acts as an uncompetitive inhibitor of the enzyme. researchgate.net Other non-purine heterocyclic compounds have also been developed as potent XO inhibitors. nih.gov

Table 3: Inhibition of Various Enzymes by Purine Analogs and Related Compounds

| Compound Class | Enzyme Target | Potency (IC50) | Reference |

| Pyridazinobenzylpiperidine (S5) | MAO-B | 0.203 µM | nih.gov |

| Pyridazinobenzylpiperidine (S15) | MAO-A | 3.691 µM | nih.gov |

| Pyridine Carbamate (Compound 8) | hAChE | 0.153 µM | nih.gov |

| 3-Phenyl Coumarin (Compound 24) | Xanthine Oxidase | 8.4 µM | nih.gov |

| Naphthalene Derivative (Compound 9) | Xanthine Oxidase | 7 µM | nih.gov |

Nucleic Acid Recognition and Incorporation Studies

The structural similarity of purine analogs to natural nucleobases allows them to interact with nucleic acids and the enzymes that process them. A 2-amino-6-vinylpurine derivative, when incorporated into an oligodeoxynucleotide (ODN), demonstrated the ability to form efficient and selective interstrand cross-links with RNA. nih.gov This reactivity is attributed to the close proximity of the vinyl group to a cytosine base in the hybridized complex, showcasing its potential as a tool for modulating gene expression. nih.gov

Viral polymerases, particularly RNA-dependent RNA polymerase (RdRp), are a key target for antiviral drugs because they are essential for replicating viral genomes. nih.govtcichemicals.com Purine nucleoside analogs can act as inhibitors by being recognized by the viral polymerase and incorporated into the growing nucleic acid chain, often leading to chain termination or increased mutation rates. dntb.gov.ua

The substrate specificity of polymerases is crucial for their function and for the design of effective inhibitors. nih.gov For an analog to be effective, it must be recognized and processed by the viral polymerase but not by host cell polymerases, which ensures selectivity and reduces toxicity. Favipiravir (T-705), a pyrazine derivative, is a broad-spectrum antiviral that is converted into its active triphosphate form and subsequently recognized as a substrate by viral RdRp. dntb.gov.ua This highlights the importance of substrate specificity in the development of antiviral agents based on purine and purine-like structures. nih.gov

Emerging Applications and Material Science Prospects for 7 Vinyl 7h Purin 6 Amine

Utility as Building Blocks in Advanced Organic Synthesis

The 7-Vinyl-7H-purin-6-amine molecule is a multifunctional building block, combining the rich chemistry of the purine (B94841) core with the versatile reactivity of a vinyl group. This duality makes it a valuable precursor in diverse areas of organic synthesis, from creating modified nucleosides to constructing novel polymers.

Nucleoside Synthesis:

The synthesis of modified nucleosides is crucial for developing therapeutic agents and tools for chemical biology. nih.govmdpi.com The purine core of 7-Vinyl-7H-purin-6-amine serves as the foundational element for creating nucleoside analogs. While direct glycosylation of the N9 position is more common in nature, methods exist to achieve regioselectivity for the less common N7 isomer, providing access to a unique class of nucleosides. scripps.edu The vinyl group can be introduced onto the purine ring prior to or after the attachment of a sugar moiety. This vinyl functionality can then be further elaborated. For example, it can undergo reactions such as Heck or Sonogashira cross-coupling, allowing for the introduction of a wide array of substituents to modulate the compound's biological activity or physical properties. researchgate.net

Polymerization:

The vinyl group of 7-Vinyl-7H-purin-6-amine is amenable to various polymerization techniques, enabling the creation of polymers with a purine-functionalized backbone. nih.gov Free-radical polymerization of vinyl monomers is a common method for generating high-molecular-weight polymers. beilstein-journals.org The synthesis of poly(9-vinyladenine), a structural isomer of the polymer derived from 7-Vinyl-7H-purin-6-amine, has been reported to inhibit murine leukemia virus replication, demonstrating the potential bioactivity of such polymers. nih.gov Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can offer controlled polymerization of vinyl monomers, allowing for the synthesis of polymers with well-defined molecular weights and architectures, such as block copolymers. mdpi.comornl.gov

The resulting polymers, featuring pendant adenine (B156593) units, can exhibit properties derived from the nucleobase, such as the ability to form hydrogen bonds, engage in π-stacking, and coordinate with metal ions. These characteristics are highly desirable for applications in drug delivery, biomaterial engineering, and the development of functional coatings.

| Application Area | Key Reactive Site | Synthetic Methodologies | Potential Products |

|---|---|---|---|

| Nucleoside Analogs | Purine Core (N9/Sugar attachment) & Vinyl Group | Glycosylation, Palladium Cross-Coupling (e.g., Heck, Sonogashira) scripps.eduresearchgate.net | N7-glycosylated nucleosides, C-modified nucleoside analogs |

| Functional Polymers | Vinyl Group | Free-Radical Polymerization, Controlled Radical Polymerization (e.g., RAFT) nih.govnih.gov | Poly(7-vinyladenine), Block Copolymers |

Functionalization in Nucleic Acid Code Expansion and Modified DNA Constructs

The ability to introduce specific modifications into DNA and RNA is a powerful tool for expanding the genetic code and studying biological processes. nih.govmdpi.comnih.gov The vinyl group on 7-Vinyl-7H-purin-6-amine serves as a reactive handle for the post-synthetic modification of oligonucleotides, allowing for the site-specific incorporation of labels, drugs, and other functional moieties. nih.govresearchgate.net

Genetic code expansion involves the incorporation of non-canonical amino acids or modified nucleobases into proteins and nucleic acids, respectively. mdpi.comaddgene.org Vinyl-modified nucleosides, once incorporated into a DNA or RNA strand via standard phosphoramidite (B1245037) chemistry, provide a unique site for chemical ligation. The vinyl group can act as a Michael acceptor or participate in other addition reactions, enabling the covalent attachment of molecules with high specificity.

Research on the closely related analogue, 2-amino-6-vinylpurine, has shown its utility as a tool for the versatile conjugation of oligodeoxynucleotides. nih.govresearchgate.net Oligonucleotides incorporating this vinylpurine derivative can be reacted with molecules bearing amine groups, such as fluorescent dyes, spin labels, or peptides, to yield the corresponding conjugates in good yields. nih.govresearchgate.net Similarly, a 2-amino-7-deaza-6-vinylpurine derivative has been used to create crosslinks with complementary RNA strands, highlighting the reactivity of the vinyl group within a nucleic acid duplex. nih.gov This approach allows for the creation of:

Labeled Nucleic Acids: For tracking and imaging purposes in cellular systems.

Therapeutic Conjugates: Attaching drugs or peptides to antisense oligonucleotides for targeted delivery.

Cross-linked Duplexes: To stabilize nucleic acid structures or to study protein-nucleic acid interactions.

This post-synthetic modification strategy is a powerful alternative to the direct synthesis of heavily modified monomers, which can often be challenging and inefficient. mdpi.com

Development of Functional Materials

The unique combination of a heterocyclic aromatic purine core and a polymerizable vinyl group makes 7-Vinyl-7H-purin-6-amine a promising candidate for the development of novel functional organic materials.

Aggregation-Induced Emission (AIE) Organic Monomers:

Many traditional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the aggregated or solid state. acs.org In contrast, materials exhibiting aggregation-induced emission (AIE) are non-emissive in solution but become highly fluorescent upon aggregation. acs.orgwikipedia.org This phenomenon is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways. nih.gov Molecules with rotatable components, such as phenyl rings attached to a central core, are common AIE luminogens (AIEgens). The structure of 7-Vinyl-7H-purin-6-amine, with its potential for restricted rotation and intermolecular hydrogen bonding in an aggregated state, suggests it could serve as a monomer for AIE-active polymers. Purine-based AIEgens have been explored for applications in biological imaging. acs.org Polymerizing 7-Vinyl-7H-purin-6-amine could lead to materials that are processable and exhibit strong solid-state emission, suitable for use in organic light-emitting diodes (OLEDs) and chemical sensors. rsc.org

Covalent Organic Framework (COF) Electronic Materials:

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures and tunable properties. mdpi.com Their inherent porosity and high surface area make them suitable for applications in catalysis, gas storage, and electronics. By selecting appropriate building blocks, the electronic properties of COFs can be precisely engineered. mdpi.com Purines have been investigated as building blocks for optoelectronic materials due to their unique donor-acceptor characteristics. researchgate.net

7-Vinyl-7H-purin-6-amine is an attractive monomer for COF synthesis. The vinyl group can undergo polymerization reactions to form the framework, while the purine units would be systematically arranged within the crystalline lattice. The nitrogen-rich purine core can enhance electronic conductivity and provide specific binding sites within the pores. researchgate.net Such purine-based COFs could function as semiconducting materials for applications in field-effect transistors, sensors, or as electrocatalysts.

| Material Type | Relevant Property | Underlying Mechanism/Principle | Potential Application |

|---|---|---|---|

| AIE Polymers | Solid-State Luminescence | Restriction of Intramolecular Motion (RIM) in the aggregated state of the polymer. nih.gov | OLEDs, Bio-imaging, Chemical Sensors |

| COF Electronics | Ordered Porosity & Electronic Conductivity | Polymerization of monomers into a crystalline, conjugated framework. mdpi.com | Semiconductors, Electrocatalysts, Chemical Sensors researchgate.net |

Design of Chemical Probes and Diagnostic Tools

Chemical probes are essential tools for visualizing and understanding complex biological systems. nih.govmdpi.com Fluorescent probes, in particular, allow for the sensitive and specific detection of biomolecules and cellular processes. mdpi.com 7-Vinyl-7H-purin-6-amine possesses features that make it a valuable component in the design of sophisticated probes.

The vinyl group serves as a versatile conjugation handle. It can be used to covalently attach the purine moiety to other molecules, such as a recognition element (e.g., an antibody or a small molecule ligand) or a signaling unit (e.g., another fluorophore). As demonstrated with related vinylpurines, this allows for the construction of probes where the purine itself is part of a larger, functional system. nih.govresearchgate.net For instance, an oligonucleotide containing a vinylpurine can be conjugated to a fluorescent dye, creating a probe for detecting a specific DNA or RNA sequence. nih.gov

Furthermore, the intrinsic properties of the purine ring can be exploited. Purines are known to interact with various biological targets and can exhibit fluorescence that is sensitive to their local environment. If polymers or aggregates of 7-Vinyl-7H-purin-6-amine exhibit AIE properties, they could be formulated into nanoparticles for diagnostic applications. acs.org These AIE-based probes are "off" in aqueous media but "turn on" upon binding to a target analyte (like a protein or cell membrane), leading to a high signal-to-noise ratio, which is highly desirable for bio-imaging and diagnostics. uq.edu.au

Future Research Directions and Perspectives in 7 Vinyl 7h Purin 6 Amine Chemistry

Development of More Efficient and Sustainable Synthetic Strategies for N7-Functionalization

The regioselective functionalization of purine (B94841) scaffolds, particularly at the N7 position, remains a significant challenge in synthetic organic chemistry due to the presence of multiple nucleophilic nitrogen atoms. acs.orgnih.govbeilstein-journals.org Current methods for the synthesis of N7-substituted purines often involve multi-step procedures, harsh reaction conditions, and the formation of isomeric mixtures, which necessitates tedious purification processes. acs.orgnih.gov

Future research should prioritize the development of more efficient and sustainable synthetic strategies for the direct and selective N7-vinylation of adenine (B156593). This includes the exploration of novel catalytic systems, such as those based on transition metals like palladium, copper, or rhodium, which have shown promise in other N-alkenylation reactions. The application of green chemistry principles, such as the use of environmentally benign solvents, milder reaction conditions, and catalyst recycling, will be crucial in developing economically viable and ecologically friendly synthetic routes. ambiopharm.com Furthermore, enzymatic and biocatalytic approaches could offer highly selective and sustainable alternatives to traditional chemical methods.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High efficiency, regioselectivity, and functional group tolerance. | Development of novel ligands and catalyst systems for direct N7-vinylation. |

| Green Chemistry Approaches | Reduced environmental impact, lower cost, and increased safety. | Use of aqueous reaction media, biodegradable catalysts, and energy-efficient methods. |

| Enzymatic/Biocatalytic Methods | High stereoselectivity and regioselectivity under mild conditions. | Identification and engineering of enzymes capable of N7-vinylation. |

Elucidation of Detailed Mechanistic Pathways in Biological Systems

Understanding the metabolic fate and mechanism of action of 7-Vinyl-7H-purin-6-amine is paramount for its potential therapeutic applications. The vinyl group introduces a reactive site that could be susceptible to metabolic transformations within biological systems. nih.govepa.gov Future investigations should focus on identifying the metabolic pathways of this compound, including potential oxidation, reduction, or conjugation reactions catalyzed by enzymes such as cytochrome P450s.

Moreover, elucidating the interactions of 7-Vinyl-7H-purin-6-amine with biological macromolecules is a critical area of research. Studies should aim to identify specific cellular targets, such as enzymes or receptors, and to characterize the nature of these interactions at a molecular level. Techniques like affinity chromatography, mass spectrometry-based proteomics, and X-ray crystallography can provide valuable insights into the binding partners and modes of action of this compound. This knowledge is essential for understanding its pharmacological effects and for the rational design of more potent and selective derivatives.

Exploration of Novel Biological Activities and Therapeutic Potential

While the biological activities of many N9- and N6-substituted purine derivatives are well-documented, the pharmacological profile of N7-substituted purines, including 7-Vinyl-7H-purin-6-amine, remains largely unexplored. nih.gov Preliminary studies on related compounds suggest that modifications at the N7 position can lead to a diverse range of biological activities, including antiviral and anticancer effects. nih.govmdpi.commdpi.com For instance, poly(9-vinyladenine), an isomer of polymerized 7-vinyladenine, has been shown to inhibit murine leukemia virus replication. nih.govnih.gov

Future research should involve comprehensive screening of 7-Vinyl-7H-purin-6-amine and its derivatives against a wide range of biological targets. This includes evaluating its potential as an antiviral agent against various viruses, its cytotoxic activity against different cancer cell lines, and its ability to modulate the activity of key enzymes involved in disease pathways. The vinyl group offers a handle for further chemical modifications, allowing for the creation of a library of derivatives with potentially enhanced potency and selectivity.

| Potential Therapeutic Area | Rationale | Research Approach |

| Antiviral | N-substituted purines are known to interfere with viral replication processes. | Screening against a panel of viruses; mechanistic studies on viral enzymes. |

| Anticancer | Purine analogs can act as antimetabolites and disrupt cancer cell proliferation. | Cytotoxicity assays against various cancer cell lines; investigation of effects on cell cycle and apoptosis. |

| Enzyme Inhibition | The purine scaffold is a common motif in enzyme inhibitors. | Screening against key enzymes in disease pathways (e.g., kinases, polymerases). |

Advanced Computational-Experimental Integration for Rational Design and Discovery

The integration of computational and experimental approaches can significantly accelerate the discovery and optimization of novel bioactive molecules. mdpi.commdpi.com In the context of 7-Vinyl-7H-purin-6-amine, computational methods can provide valuable insights into its structure, properties, and interactions with biological targets.

Future research should leverage advanced computational tools for the rational design of 7-Vinyl-7H-purin-6-amine derivatives with improved pharmacological profiles. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to understand the electronic structure and reactivity of the molecule. beilstein-journals.org Molecular dynamics (MD) simulations can provide insights into its conformational dynamics and interactions with biological macromolecules. nih.govnih.govresearchgate.netmdpi.comrsc.org Furthermore, in silico screening of virtual libraries of 7-vinyladenine derivatives against various protein targets can help identify promising lead compounds for further experimental validation. nih.govresearchgate.net This synergistic approach will streamline the drug discovery process, reducing the time and cost associated with traditional trial-and-error methods.

Investigation of Unexplored Applications in Supramolecular Chemistry and Nanotechnology

The unique molecular structure of 7-Vinyl-7H-purin-6-amine, featuring a purine core for hydrogen bonding and a vinyl group for polymerization or functionalization, makes it an attractive building block for the construction of novel supramolecular assemblies and nanomaterials. rsc.orgrsc.org The self-assembly of purine derivatives through hydrogen bonding is a well-established principle in supramolecular chemistry. nih.gov

Future research should explore the potential of 7-Vinyl-7H-purin-6-amine in the design and synthesis of functional supramolecular structures, such as gels, liquid crystals, and metal-organic frameworks (MOFs). The vinyl group can be utilized as a reactive handle for post-assembly modification or for the creation of covalent polymers with defined architectures. In the realm of nanotechnology, 7-Vinyl-7H-purin-6-amine could be used to functionalize nanoparticles, creating materials with tailored properties for applications in drug delivery, biosensing, and catalysis. qub.ac.uknih.govmdpi.com Investigating the self-assembly behavior of this molecule and its derivatives on surfaces could also lead to the development of novel two-dimensional materials with interesting electronic and optical properties.

Q & A

Q. What are the recommended synthetic routes for 7-vinyl-7H-purin-6-amine, and how do reaction conditions influence yield?

Methodological Answer:

- Nucleophilic substitution is a common approach for introducing the vinyl group. For example, substituting a halogen at the 7-position of the purine core with a vinyl moiety under palladium-catalyzed coupling conditions (e.g., Suzuki-Miyaura reaction) .

- Key parameters : Temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%). Yield optimization requires inert atmospheres (N₂/Ar) to prevent vinyl group oxidation .

- Challenges : Competing side reactions (e.g., over-alkylation) can be mitigated by controlling stoichiometry and using protecting groups for the purine amine .

Q. How can researchers validate the structural integrity of 7-vinyl-7H-purin-6-amine post-synthesis?

Methodological Answer:

Q. What solubility properties should be considered for in vitro assays involving 7-vinyl-7H-purin-6-amine?

Methodological Answer:

- Polar solvents : DMSO or methanol (solubility >10 mg/mL) are preferred for stock solutions.

- Aqueous buffers : Limited solubility in water (<1 mg/mL) necessitates sonication or co-solvents (e.g., 5% DMSO in PBS) .

- LogP : Predicted ~1.2 (moderate lipophilicity) suggests potential membrane permeability in cellular assays .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for 7-vinyl-7H-purin-6-amine derivatives be resolved?

Methodological Answer:

- Source analysis : Compare purity levels (HPLC ≥95% vs. <90%), as impurities like 7-methyl analogs (e.g., 7-methyl-7H-purin-6-amine) may skew results .

- Assay conditions : Validate cytotoxicity thresholds (e.g., IC₅₀) across multiple cell lines and control for pH/temperature sensitivity .

- Computational docking : Use molecular dynamics simulations to assess binding stability with target enzymes (e.g., kinases) versus off-target interactions .

Q. What strategies optimize the regioselectivity of vinyl-group introduction in purine derivatives?

Methodological Answer:

- Protecting groups : Temporarily block the 6-amine with tert-butoxycarbonyl (Boc) to direct substitution to the 7-position .

- Catalyst tuning : Employ Pd₂(dba)₃ with bulky ligands (e.g., XPhos) to sterically hinder undesired sites .

- Kinetic monitoring : Use in situ FTIR or LC-MS to track reaction progress and adjust vinyl donor (e.g., vinylboronic acid) stoichiometry .

Q. How should researchers handle crystallographic refinement challenges for 7-vinyl-7H-purin-6-amine complexes?

Methodological Answer:

- Software selection : SHELXL is robust for small-molecule refinement, particularly for resolving disorder in the vinyl group .

- Data quality : Ensure high-resolution (<1.0 Å) datasets to model torsional angles accurately. Twinning or poor diffraction may require alternative phasing methods (e.g., SHELXD/SHELXE pipelines) .

- Validation : Cross-check residual electron density maps (e.g., via PLATON) to confirm absence of omitted solvent or counterions .

Data Contradiction and Reproducibility

Q. Why do NMR spectra of 7-vinyl-7H-purin-6-amine vary across literature studies?

Methodological Answer:

- Tautomerism : The 7H-purin-6-amine core can exhibit prototropic tautomerism (e.g., N7 vs. N9 hydrogen placement), altering chemical shifts. Use deuterated DMSO to stabilize the dominant tautomer .

- pH effects : Amine protonation in acidic conditions (pH <5) broadens signals. Always report solvent pH and buffer composition .

Q. How can researchers ensure reproducibility in biological screening assays?

Methodological Answer:

- Batch consistency : Characterize each synthetic batch via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to confirm purity .

- Positive controls : Include known purine analogs (e.g., 6-mercaptopurine) to benchmark activity .

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw spectral data and crystallographic CIF files .

Emerging Methodological Gaps

- Stereochemical stability : The vinyl group’s configuration (cis/trans) may influence bioactivity but is rarely reported. Use NOESY or ROESY NMR to assign geometry .

- In silico modeling : Machine learning models trained on purine datasets could predict novel derivatives’ properties but require high-quality experimental training data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.